(3-azidophenyl)methanamine
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Overview
Description
(3-azidophenyl)methanamine is a chemical compound that belongs to the class of azides. It has the molecular formula C7H8N4 and a molecular weight of 148.17 g/molIt is a white to light beige powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and dichloromethane.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-azidophenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 3-bromoacetophenone with sodium azide in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzylamine with sodium azide in the presence of a base. These reactions typically require controlled conditions to ensure the safety and stability of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of appropriate catalysts and bases, along with controlled reaction conditions, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-azidophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as hypervalent iodine in combination with TEMPO.
Reduction: Reduction reactions can convert the azide group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as an oxidizing agent.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles and appropriate solvents.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Substituted phenylmethanamines.
Scientific Research Applications
(3-azidophenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other azide-containing compounds.
Biology: Employed in bioconjugation reactions for labeling biomolecules.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-azidophenyl)methanamine involves its ability to undergo various chemical transformations. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling applications. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and proteins, involved in these reactions.
Comparison with Similar Compounds
(4-azidophenyl)methanamine: Similar structure with the azide group at the para position.
(2-azidophenyl)methanamine: Similar structure with the azide group at the ortho position.
(3-azidophenyl)ethanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: (3-azidophenyl)methanamine is unique due to the position of the azide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the azide group provides distinct chemical properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
(3-azidophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDAIKICIALGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902140-57-2 |
Source
|
Record name | (3-azidophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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